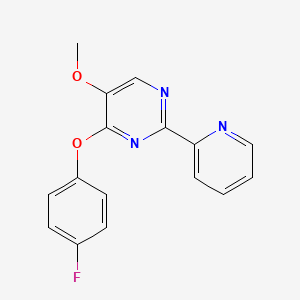
4-(4-氟苯氧基)-5-甲氧基-2-(2-吡啶基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenoxy group, a methoxy group, and a pyridinyl group
科学研究应用
4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Agrochemicals: It can be used as a precursor for the synthesis of fungicides, herbicides, and insecticides.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a halogenated pyrimidine derivative.
Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group on the pyrimidine ring using methyl iodide or dimethyl sulfate in the presence of a base.
Pyridinyl Substitution: The pyridinyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated pyrimidine and a pyridinylboronic acid.
Industrial Production Methods
Industrial production of 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a methoxycarbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridinyl group can be reduced to a piperidinyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of methoxycarbonyl derivatives.
Reduction: Formation of piperidinyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
作用机制
The mechanism of action of 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.
相似化合物的比较
Similar Compounds
4-(4-Fluorophenoxy)pyridin-2-ylmethanamine: Similar structure but lacks the methoxy and pyrimidine groups.
5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: Contains a pyrimidine core with different substituents.
Uniqueness
4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorophenoxy group enhances its lipophilicity, the methoxy group can influence its electronic properties, and the pyridinyl group can enhance its binding affinity to biological targets.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
属性
IUPAC Name |
4-(4-fluorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-21-14-10-19-15(13-4-2-3-9-18-13)20-16(14)22-12-7-5-11(17)6-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGYMMMKGRNPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
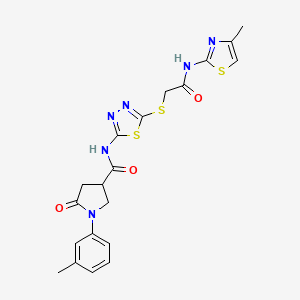
![(E)-N-[1-(3,4-Diethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591234.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide](/img/structure/B2591235.png)
![1-(2-chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea](/img/structure/B2591236.png)
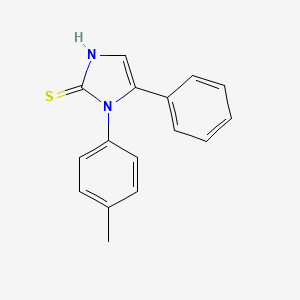

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine](/img/structure/B2591243.png)
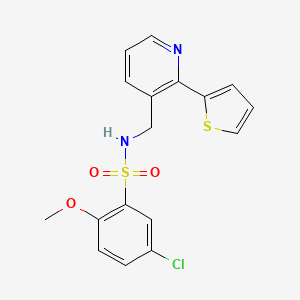
![[3-(3-Methoxypropoxy)phenyl]methanamine](/img/structure/B2591248.png)
![2-(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2591249.png)
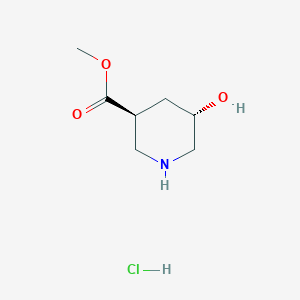
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE](/img/structure/B2591252.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2591255.png)
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2591256.png)
